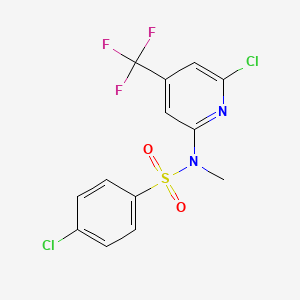
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide
Overview
Description
Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
There are three main methods for preparing TFMP derivatives :- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper .
Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The synthesis of TFMP derivatives involves various chemical reactions, including chlorine/fluorine exchange, construction of a pyridine ring, and direct introduction of a trifluoromethyl group .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom contribute to the biological activities of TFMP derivatives . Fluorine has the largest electronegativity (3.98) and a small van der Waals radius (1.47 Å), which is slightly larger than that of hydrogen (1.20 Å) .Scientific Research Applications
Synthesis and Structural Characterization
A study focused on the synthesis and structural characterization of methylbenzenesulfonamide derivatives, highlighting their potential as antagonists in preventing human HIV-1 infection. The compounds were synthesized through a series of reactions, demonstrating the versatility of sulfonamide derivatives in drug development (Cheng De-ju, 2015).
Molecular Dynamics Simulation Studies
Another research explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations. This study indicates the potential application of sulfonamide derivatives in corrosion prevention, highlighting their global reactivity parameters and adsorption behaviors (S. Kaya et al., 2016).
Inhibition Activities
Research on N-(trifluoromethyl-2-pyridinyl)arenesulfonamides revealed their inhibitory activities against secretory phospholipase A₂, with certain analogs showing high inhibitory activity. This suggests their potential therapeutic application in diseases where phospholipase A₂ plays a role (H. Nakayama et al., 2011).
Anticancer and Antimicrobial Activity
Studies on mixed-ligand copper(II)-sulfonamide complexes demonstrated their DNA binding, cleavage, and anticancer activities. The N-sulfonamide derivative plays a crucial role in the interaction with DNA, suggesting its significance in the development of anticancer agents (M. González-Álvarez et al., 2013).
Development of New Materials
A novel aromatic diamine was synthesized for the preparation of fluorinated copoly(pyridine ether imide)s, exhibiting excellent mechanical properties and optical transparency. This indicates the potential of sulfonamide derivatives in the development of new materials with specific physical properties (Yu-Ting Zhou et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O2S/c1-20(23(21,22)10-4-2-9(14)3-5-10)12-7-8(13(16,17)18)6-11(15)19-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHRCAYBIQJIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



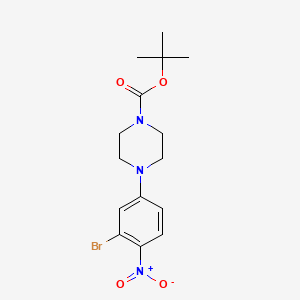


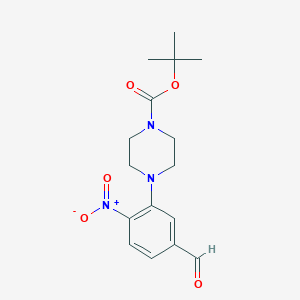
![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)
![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401730.png)
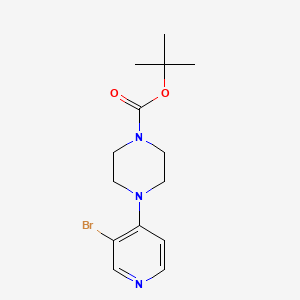

![4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401734.png)
![N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401736.png)
![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)
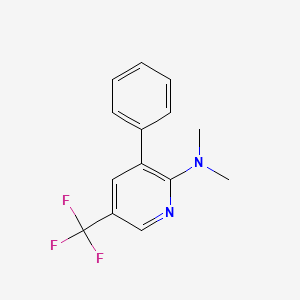
![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)